molecular formula C8H9NO3 B6252513 2-(2-hydroxy-6-methylpyridin-4-yl)acetic acid CAS No. 1227513-93-0

2-(2-hydroxy-6-methylpyridin-4-yl)acetic acid

Cat. No.: B6252513
CAS No.: 1227513-93-0
M. Wt: 167.2
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Description

2-(2-hydroxy-6-methylpyridin-4-yl)acetic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom This compound is characterized by the presence of a hydroxy group at the 2-position, a methyl group at the 6-position, and an acetic acid moiety at the 4-position of the pyridine ring

Properties

CAS No.

1227513-93-0

Molecular Formula

C8H9NO3

Molecular Weight

167.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxy-6-methylpyridin-4-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-hydroxy-6-methylpyridine.

    Acetylation: The hydroxy group at the 2-position is protected, and the methyl group at the 6-position is retained. The acetic acid moiety is introduced at the 4-position through a series of reactions involving acetylation and subsequent hydrolysis.

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Handling: Efficient handling and storage of raw materials to prevent contamination.

    Reaction Optimization: Optimization of reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield.

    Purification: Use of techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxy-6-methylpyridin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetic acid moiety can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of 2-(2-oxo-6-methylpyridin-4-yl)acetic acid.

    Reduction: Formation of 2-(2-hydroxy-6-methylpyridin-4-yl)ethanol.

    Substitution: Formation of 2-(2-chloro-6-methylpyridin-4-yl)acetic acid.

Scientific Research Applications

2-(2-hydroxy-6-methylpyridin-4-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-hydroxy-6-methylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in various biochemical processes.

    Pathways: It may modulate signaling pathways related to inflammation, microbial growth, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-(2-hydroxy-4-methylpyridin-3-yl)acetic acid: Similar structure but with the acetic acid moiety at the 3-position.

    2-(2-hydroxy-5-methylpyridin-4-yl)acetic acid: Similar structure but with the methyl group at the 5-position.

Uniqueness

2-(2-hydroxy-6-methylpyridin-4-yl)acetic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of novel compounds with targeted applications in various fields.

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